molecular formula C20H26N2O2 B10773398 3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol

3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol

Cat. No. B10773398
M. Wt: 326.4 g/mol
InChI Key: CWNBNHVIRBCANH-QHGAOEGBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Industrial Production Methods: Industrial production of compound 74a would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes. Details on the industrial production methods are not explicitly provided in the available literature .

Chemical Reactions Analysis

Types of Reactions: Compound 74a can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The pyridinyl groups can be reduced under specific conditions to form corresponding piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Compound 74a has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the TRPV3 receptor and its role in various chemical processes.

    Biology: Helps in understanding the physiological functions of TRPV3, including its role in pain sensation and thermoregulation.

    Medicine: Potential therapeutic applications in treating conditions related to TRPV3 dysfunction, such as neuropathic pain.

    Industry: May be used in the development of new pharmaceuticals targeting TRPV3

Mechanism of Action

Compound 74a exerts its effects by selectively antagonizing the TRPV3 receptor. This receptor is a member of the transient receptor potential (TRP) channel family and is involved in various physiological processes. By blocking TRPV3, compound 74a can modulate pain sensation and thermoregulation. The molecular targets include the TRPV3 ion channel, and the pathways involved are related to calcium ion influx and signal transduction .

Similar Compounds:

    Compound 74b: Another TRPV3 antagonist with a slightly different chemical structure.

    Compound 75a: A TRPV4 antagonist with similar pharmacological properties but targeting a different TRP channel.

Uniqueness: Compound 74a is unique due to its high selectivity and potency for TRPV3, making it an excellent tool for studying this specific receptor. Its optimized ADME properties also make it suitable for in vivo studies, providing a significant advantage over other similar compounds .

properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

3-(4-tert-butylpyridin-2-yl)-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methylcyclobutan-1-ol

InChI

InChI=1S/C20H26N2O2/c1-18(2,3)14-8-10-22-16(11-14)20(12-19(4,24)13-20)17(23)15-7-5-6-9-21-15/h5-11,17,23-24H,12-13H2,1-4H3/t17-,19?,20?/m1/s1

InChI Key

CWNBNHVIRBCANH-QHGAOEGBSA-N

Isomeric SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)[C@@H](C3=CC=CC=N3)O)O

Canonical SMILES

CC1(CC(C1)(C2=NC=CC(=C2)C(C)(C)C)C(C3=CC=CC=N3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.